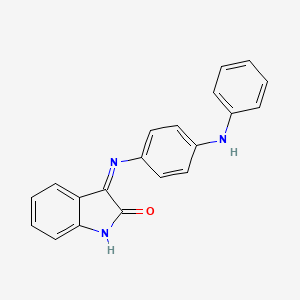

3-(4-((Phenylamino)phenyl)imino)indolin-2-one

説明

“3-(4-((Phenylamino)phenyl)imino)indolin-2-one” is a small molecule that has been extensively studied for its biological properties and potential applications. The dihedral angle between the indole and benzene rings is 61.63° . The imino C=N double bond in the compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .

Synthesis Analysis

The compound has been synthesized by the condensation reaction of isatin and 4-aminophenol . Indole/isatin conjugated phenyl-amino-pyrimidine derivatives have been synthesized, characterized, and evaluated in vitro for their potential as BCR-ABL inhibitors .Molecular Structure Analysis

The molecular formula of the compound is C20H15N3O . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R (2) (2) (8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The compound has been found to be more cytotoxic than standard Imatinib against K-562 cell line . In vitro enzymatic studies with recombinant ABL kinase enzyme exhibited promising inhibition in the range of 30–71µM for most of these novel conjugates .Physical And Chemical Properties Analysis

The molecular weight of the compound is 313.4 g/mol. The predicted density is 1.24±0.1 g/cm3 .科学的研究の応用

Spectrophotometric Applications

The derivative 3-((2- Hydroxyphenyl) imino) indolin- 2- one, a closely related compound to 3-(4-((Phenylamino)phenyl)imino)indolin-2-one, has been utilized in spectrophotometric determinations. Specifically, it forms a violet color complex with nickel, useful in spectrophotometric analysis due to its high molar absorptivity and sensitivity (Al- Mofti & Al- Azrak, 2021).

Synthesis of Bioactive Compounds

Indolin-2-one derivatives, including those similar to 3-(4-((Phenylamino)phenyl)imino)indolin-2-one, are significant in the synthesis of bioactive compounds. A study demonstrated an innovative approach to synthesize chiral 3-amino-2-oxindoles, important in natural products and medicinal compounds, showcasing the versatility of indolin-2-one derivatives in synthesizing diverse bioactive molecules (Marques, Lawrence, & Burke, 2017).

Catalytic Reactions

A copper-catalyzed reaction involving 3-diazoindolin-2-imines with 2-(phenylamino)ethanols was reported, leading to the production of chiral spiro[indoline-3,2'-oxazolidin]-2-imines. This highlights the role of similar compounds in facilitating complex chemical transformations with high diastereoselectivity (Sheng et al., 2018).

Anticancer Research

Indolin-2-one analogs have been synthesized and evaluated for their potential as anticancer agents. For instance, a study synthesized novel analogs and assessed their cytotoxicity against various human tumor cell lines, indicating the potential of these compounds in developing new anticancer drugs (Penthala et al., 2010).

Receptor Binding Applications

Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one, a compound structurally related to 3-(4-((Phenylamino)phenyl)imino)indolin-2-one, were synthesized for high affinity binding to the human galanin Gal3 receptor. These studies demonstrate the utility of such compounds in receptor binding and potential therapeutic applications (Konkel et al., 2006).

特性

IUPAC Name |

3-(4-anilinophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDOYAKQZNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((Phenylamino)phenyl)imino)indolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)

![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)

![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)

![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)